molecular formula C15H12O5S B8041567 4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid

4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid

Cat. No.: B8041567
M. Wt: 304.3 g/mol
InChI Key: ZBVKSVBZHDDYOB-VOTSOKGWSA-N
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Description

4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid is an organic compound characterized by the presence of a phenylethenyl group and a sulfobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid typically involves the reaction of 4-bromo-3-sulfobenzoic acid with styrene under specific conditions. The reaction is often carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The phenylethenyl group can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding phenylethyl derivative.

    Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonate esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like alcohols or amines in the presence of a dehydrating agent, such as thionyl chloride (SOCl2), facilitate substitution reactions.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Phenylethyl derivatives.

    Substitution: Sulfonate esters or amides.

Scientific Research Applications

4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid involves its interaction with specific molecular targets and pathways. The phenylethenyl group can interact with enzymes or receptors, modulating their activity. The sulfonic acid moiety can enhance the compound’s solubility and facilitate its interaction with biological molecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-[(E)-2-phenylethenyl]benzoic acid: Lacks the sulfonic acid group, resulting in different solubility and reactivity.

    3-sulfobenzoic acid: Lacks the phenylethenyl group, leading to different biological and chemical properties.

    4-[(E)-2-phenylethenyl]-2-sulfobenzoic acid: Positional isomer with potentially different reactivity and biological activity.

Uniqueness

4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid is unique due to the presence of both the phenylethenyl and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-[(E)-2-phenylethenyl]-3-sulfobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5S/c16-15(17)13-9-8-12(14(10-13)21(18,19)20)7-6-11-4-2-1-3-5-11/h1-10H,(H,16,17)(H,18,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVKSVBZHDDYOB-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=C(C=C(C=C2)C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=C(C=C(C=C2)C(=O)O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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